molecular formula C16H15ClN2O3S B1227659 2-(4-chlorophenyl)-5-methyl-4-oxo-2,3-dihydro-1H-thieno[3,4-d]pyrimidine-7-carboxylic acid ethyl ester

2-(4-chlorophenyl)-5-methyl-4-oxo-2,3-dihydro-1H-thieno[3,4-d]pyrimidine-7-carboxylic acid ethyl ester

Cat. No.: B1227659
M. Wt: 350.8 g/mol
InChI Key: GCWBXEZDJQNRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-5-methyl-4-oxo-2,3-dihydro-1H-thieno[3,4-d]pyrimidine-7-carboxylic acid ethyl ester is an organosulfur heterocyclic compound, an organic heterobicyclic compound and an organonitrogen heterocyclic compound.

Scientific Research Applications

Synthesis Methods

  • Thieno[2,3-d]pyrimidines, including those related to the specified compound, have been synthesized using various methods. For example, Santilli, Kim, and Wanser (1971) described a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, which is relevant to the compound (Santilli, Kim, & Wanser, 1971). Tumkevicius and Kaminskas (2003) also synthesized ethyl esters of thieno[2,3-d]pyrimidine-6-carboxylic acids, showcasing the versatility in synthesizing similar compounds (Tumkevicius & Kaminskas, 2003).

Antiallergenic Activity

  • A series of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives, including those with similar structural properties to the specified compound, have been tested and found effective as antiallergenic agents in animal models. This suggests potential therapeutic applications in allergy treatment (Temple et al., 1979).

Structural Modifications and Aggregation

  • Nagarajaiah and Begum (2014) studied the structural modifications leading to changes in supramolecular aggregation of thiazolo[3,2-a]pyrimidines. Their research provides insights into the conformational features of compounds structurally related to the specified compound, which can be crucial for understanding its behavior and potential applications (Nagarajaiah & Begum, 2014).

Anticancer Potential

  • Gad et al. (2020) conducted research on compounds structurally similar to the specified compound, focusing on their synthesis and in vitro and in vivo activity evaluation as apoptosis-inducing agents for breast cancer. This study highlights the potential anticancer applications of such compounds (Gad et al., 2020).

Quantum Chemical Studies

  • Mamarakhmonov et al. (2016) performed quantum chemical studies on pyrimidin-4-ones, including carboxylic acids and esters of the thieno[2,3-d]pyrimidin-4-one series, providing valuable information on the electronic structures and reaction pathways of these compounds (Mamarakhmonov et al., 2016).

Anti-Inflammatory Activities

  • Tozkoparan et al. (1999) synthesized thiazolo[3,2-a]pyrimidine derivatives and tested them for anti-inflammatory activities. The results revealed moderate anti-inflammatory activity in some compounds, suggesting potential applications in inflammation treatment (Tozkoparan et al., 1999).

Properties

Molecular Formula

C16H15ClN2O3S

Molecular Weight

350.8 g/mol

IUPAC Name

ethyl 2-(4-chlorophenyl)-5-methyl-4-oxo-2,3-dihydro-1H-thieno[3,4-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C16H15ClN2O3S/c1-3-22-16(21)13-12-11(8(2)23-13)15(20)19-14(18-12)9-4-6-10(17)7-5-9/h4-7,14,18H,3H2,1-2H3,(H,19,20)

InChI Key

GCWBXEZDJQNRGP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2C(=C(S1)C)C(=O)NC(N2)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC(=O)C1=C2C(=C(S1)C)C(=O)NC(N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-5-methyl-4-oxo-2,3-dihydro-1H-thieno[3,4-d]pyrimidine-7-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenyl)-5-methyl-4-oxo-2,3-dihydro-1H-thieno[3,4-d]pyrimidine-7-carboxylic acid ethyl ester
Reactant of Route 3
2-(4-chlorophenyl)-5-methyl-4-oxo-2,3-dihydro-1H-thieno[3,4-d]pyrimidine-7-carboxylic acid ethyl ester
Reactant of Route 4
2-(4-chlorophenyl)-5-methyl-4-oxo-2,3-dihydro-1H-thieno[3,4-d]pyrimidine-7-carboxylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
2-(4-chlorophenyl)-5-methyl-4-oxo-2,3-dihydro-1H-thieno[3,4-d]pyrimidine-7-carboxylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
2-(4-chlorophenyl)-5-methyl-4-oxo-2,3-dihydro-1H-thieno[3,4-d]pyrimidine-7-carboxylic acid ethyl ester

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